molecular formula C23H17ClN2OS2 B2695031 4-[(4-chlorobenzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine CAS No. 306980-55-2

4-[(4-chlorobenzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine

Cat. No.: B2695031
CAS No.: 306980-55-2
M. Wt: 436.97
InChI Key: YFLWLELMDYZTCE-UHFFFAOYSA-N
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Description

4-[(4-chlorobenzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C23H17ClN2OS2 and its molecular weight is 436.97. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis and Applications

  • Synthesis of Poly(sulfonium cation) as an Alkylating Reagent : Methyl 4-phenylthiophenyl sulfoxide polymerization leads to the formation of poly(methyl-4-phenylthiophenylsulfonium), which acts as an effective alkylating agent for various organic substrates. This process highlights the utility of sulfoxide derivatives in polymer chemistry, particularly in creating polycations with potential applications in material science (Shouji et al., 1994).

  • Polymerization of Methyl Phenyl Sulfoxide under Acidic Conditions : A novel approach involving the self-polycondensation of methyl phenyl sulfoxide in acidic conditions to produce phenylene sulfonium polymers. This method introduces a new pathway for synthesizing sulfonium-based polymers with unique properties and applications (Miyatake et al., 2001).

Molecular Structure and Reaction Mechanisms

  • Crystal and Molecular Structure of Methyl-(4-chlorophenyl)sulfone : The study provides insights into the crystal structure of methyl-(4-chlorophenyl)sulfone, revealing the spatial arrangement and interactions within the molecule. Such structural analyses are crucial for understanding the reactivity and potential applications of sulfonyl compounds (Adamovich et al., 2017).

Organic Synthesis and Reactivity

  • Oxidative Addition of Pd0 to Ar-SO2R Bonds : This research explores the Heck-type reactions of phenyl vinyl sulfones and sulfoxides, demonstrating the potential of sulfone derivatives as substrates in catalytic reactions for the synthesis of styryl sulfoxides and sulfones. Such studies expand the scope of sulfones in organic synthesis and potential applications in drug discovery and material science (García Ruano et al., 2006).

Potential Biological Activities

  • Structure-Based Design of Substituted Diphenyl Sulfones and Sulfoxides : Focusing on the inhibition of thymidylate synthase, this study illustrates the design and synthesis of diphenyl sulfoxide and sulfone derivatives with potent inhibitory activities. Such research highlights the therapeutic potential of sulfoxide and sulfone compounds in the development of anticancer drugs (Jones et al., 1997).

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfinylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2OS2/c24-18-11-13-21(14-12-18)29(27)16-19-15-22(28-20-9-5-2-6-10-20)26-23(25-19)17-7-3-1-4-8-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLWLELMDYZTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=CC=C3)CS(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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